4-(4-methyl-1,2,4-triazol-3-yl)-N-[2-(4-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide
Description
4-(4-methyl-1,2,4-triazol-3-yl)-N-[2-(4-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide is a complex organic compound that features a triazole ring, a pyrazole ring, and a piperazine moiety
Properties
IUPAC Name |
4-(4-methyl-1,2,4-triazol-3-yl)-N-[2-(4-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-24-15-21-23-18(24)25-11-13-26(14-12-25)19(28)20-9-7-16-3-5-17(6-4-16)27-10-2-8-22-27/h2-6,8,10,15H,7,9,11-14H2,1H3,(H,20,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDARCFIDXBWALA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1N2CCN(CC2)C(=O)NCCC3=CC=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methyl-1,2,4-triazol-3-yl)-N-[2-(4-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the triazole and pyrazole intermediates, followed by their coupling with a piperazine derivative.
Preparation of Triazole Intermediate: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under basic conditions.
Coupling Reaction: The triazole and pyrazole intermediates are then coupled with a piperazine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-(4-methyl-1,2,4-triazol-3-yl)-N-[2-(4-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-(4-methyl-1,2,4-triazol-3-yl)-N-[2-(4-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biology: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photophysical properties.
Industry: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of 4-(4-methyl-1,2,4-triazol-3-yl)-N-[2-(4-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting downstream signaling pathways. The exact mechanism depends on the specific biological context and the molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)benzamide
- N-(4-pyrazol-1-ylphenyl)piperazine
- 1-(4-methyl-1,2,4-triazol-3-yl)piperazine
Uniqueness
4-(4-methyl-1,2,4-triazol-3-yl)-N-[2-(4-pyrazol-1-ylphenyl)ethyl]piperazine-1-carboxamide is unique due to its combination of a triazole ring, a pyrazole ring, and a piperazine moiety. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of both triazole and pyrazole rings may enhance its binding affinity to certain biological targets, making it a more potent pharmacological agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
